![molecular formula C12H12N2S B12542917 4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine](/img/structure/B12542917.png)
4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core fused with a tetrahydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene . Another approach includes the reaction of 1-methyl-4-(trifluoromethanesulfonyl)oxy-1,2,3,6-tetrahydropyridine with boronic acid derivatives under inert conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of automated reactors and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thieno[3,2-c]pyridine ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[3,2-c]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.
科学的研究の応用
4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Its derivatives are explored for use in materials science, including the development of novel polymers and electronic materials.
作用機序
The mechanism of action of 4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), leading to the modulation of cellular processes such as DNA repair and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
類似化合物との比較
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Ticlopidine: A thieno[3,2-c]pyridine derivative with anti-inflammatory and antiplatelet aggregation activities.
Clopidogrel: Another thieno[3,2-c]pyridine derivative used as an antiplatelet drug.
Uniqueness
4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine is unique due to its specific structural features that allow for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C12H12N2S |
|---|---|
分子量 |
216.30 g/mol |
IUPAC名 |
4-(1,2,3,6-tetrahydropyridin-4-yl)thieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H12N2S/c1-5-13-6-2-9(1)12-10-4-8-15-11(10)3-7-14-12/h1,3-4,7-8,13H,2,5-6H2 |
InChIキー |
IWVMXRLYLBDMDH-UHFFFAOYSA-N |
正規SMILES |
C1CNCC=C1C2=NC=CC3=C2C=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide](/img/structure/B12542845.png)
![N~1~,N~6~-Bis(4-{[bis(2-hydroxyethyl)amino]methyl}phenyl)hexanediamide](/img/structure/B12542853.png)
![5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12542858.png)
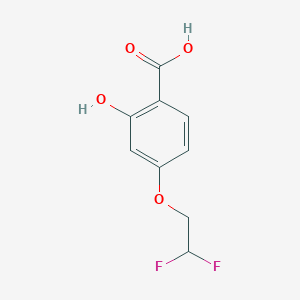
![2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid](/img/structure/B12542873.png)

![(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12542882.png)
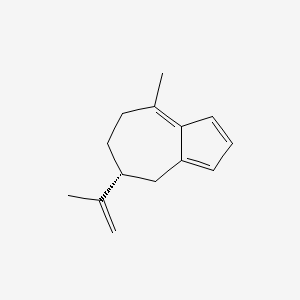
![3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12542909.png)
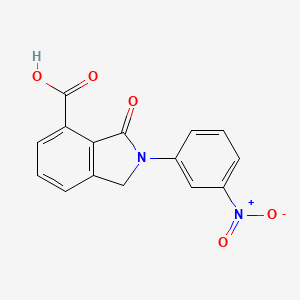
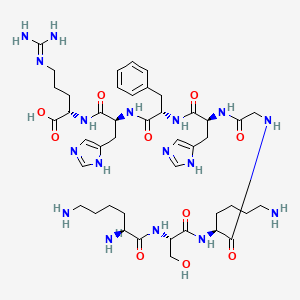
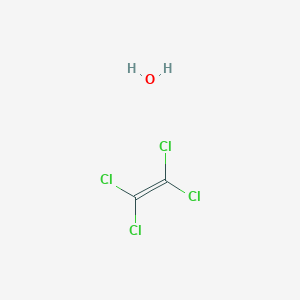
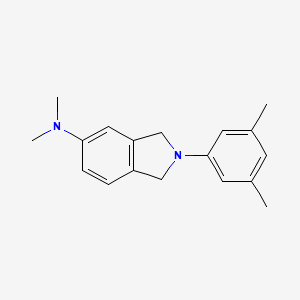
![Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-](/img/structure/B12542933.png)
